8-Aminoquinoline-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-aminoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRUDAGVZPYCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(=O)O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Derivatization of 8 Aminoquinoline 7 Carboxylic Acid and Its Analogs
Established and Classical Synthetic Routes
The foundational quinoline (B57606) ring of 8-aminoquinoline-7-carboxylic acid is traditionally constructed using established methodologies such as the Skraup or Friedlander syntheses. rroij.com
Skraup Synthesis: This method typically involves the reaction of a substituted aromatic amine with an α,β-unsaturated aldehyde or its precursor. rroij.com
Friedlander Synthesis: In this approach, a derivative of 8-aminoquinoline (B160924) can be formed through the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable ketone or aldehyde. rroij.com
Following the formation of the core quinoline skeleton, the introduction of the specific substituents at the 7 and 8 positions is required. A common historical route to obtain the 8-amino group involves the nitration of quinoline, which produces a mixture of 5- and 8-nitroquinoline (B147351) isomers. wikipedia.org After separation, the 8-nitroquinoline is reduced, often using tin powder and hydrochloric acid, to yield quinolin-8-amine. wikipedia.org The carboxylic acid group at the C-7 position can be introduced through various means, often involving the oxidation of a precursor alkyl or formyl group, or through carbonylation reactions on a halogenated quinoline intermediate.
Another classical approach to obtain a related scaffold involves the diazotization of 8-aminoquinoline to produce 8-hydroxyquinoline (B1678124), which can then undergo further functionalization. rroij.comscispace.com However, direct and high-yielding classical syntheses for the specific this compound are less common, with modern derivatization strategies often being preferred.
Development of Novel and Sustainable Synthetic Approaches
In recent years, synthetic chemistry has shifted towards more efficient and environmentally benign methods. For 8-aminoquinoline derivatives, this includes the development of photocatalytic reactions and "click chemistry" approaches.
Photocatalysis: A novel and green strategy for creating acylated quinazolinone derivatives, which are structurally related to quinolines, involves a photo-induced decarboxylative cascade radical acylation/cyclization. researchgate.net This reaction proceeds without any external photocatalyst, additive, or oxidant and can be scaled up using sunlight, highlighting its sustainability. researchgate.net
Click Chemistry: The copper(I)-catalyzed 1,3-dipolar azido-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has been employed to synthesize 8-aminoquinoline-1,2,3-triazole hybrids. researchgate.net This method allows for the efficient and modular conjugation of the 8-aminoquinoline scaffold with other molecular fragments, such as sugar derivatives, to produce complex hybrid molecules. researchgate.net
Mechanochemistry: A sustainable Sandmeyer reaction, used to synthesize aryl halides from aryl diazonium salts, has been developed using a mechanoredox system driven by ball milling. acs.org This solvent-minimized, metal-catalyst-free method offers a greener alternative for preparing halogenated quinoline precursors. acs.org
These novel approaches often provide advantages such as milder reaction conditions, higher efficiency, and the ability to construct complex molecules that are difficult to access through classical routes. researchgate.netresearchgate.net
Regioselective Functionalization and Advanced Derivatization
The precise modification of the 8-aminoquinoline core is critical for tuning its chemical properties. The 8-amino group itself is a powerful tool, often employed as a bidentate directing group to control the regioselectivity of C-H functionalization reactions. nih.govmdpi.com
The carboxylic acid moiety of the target compound is typically converted into an amide with 8-aminoquinoline (acting as an auxiliary) to facilitate directed C-H activation. This strategy has been used extensively for palladium-catalyzed arylation, alkylation, and other transformations at specific C-H bonds. mdpi.comacs.org
Key Derivatization Reactions:
Amide Formation: The synthesis of 8-aminoquinoline amides is a common first step. This can be achieved by converting a carboxylic acid to its corresponding acyl chloride using reagents like oxalyl chloride, followed by reaction with 8-aminoquinoline in the presence of a base. mdpi.com Alternatively, peptide coupling reagents such as TBTU and DIPEA can be used to directly form the amide bond under mild conditions. nih.gov
Palladium-Catalyzed C(sp²)–H Arylation: The 8-aminoquinoline amide group directs the arylation of vinylic C-H bonds. acs.orgnih.gov This allows for the introduction of a wide range of aryl and heteroaryl groups. nih.gov The reaction is typically catalyzed by Pd(OAc)₂ with a silver salt oxidant. acs.orgnih.gov
Cobalt-Catalyzed Annulation: An 8-aminoquinoline directing group can facilitate a cobalt-catalyzed cascade [4+2] annulation of indolecarboxamides with alkenes to construct γ-carbolinone motifs. acs.org
Cross-Metathesis: Non-conjugated alkenyl amides containing the 8-aminoquinoline auxiliary can be synthesized via olefin cross-metathesis, providing access to substrates for directed alkene functionalization reactions that are otherwise difficult to prepare. nih.gov
The optimization of these reactions is crucial for achieving high yields. For instance, in a Pd-catalyzed C-H arylation, solvent, additive, and temperature are key parameters.
Table 1: Optimization of Pd-Catalyzed C–H Arylation of an 8-Aminoquinoline Amide
| Entry | Additive (equiv) | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | None | tert-Amyl alcohol | 110 | 50 | acs.org |
| 2 | NaOAc (1.0) | tert-Amyl alcohol | 110 | 68 | acs.org |
| 3 | HFIP | tert-Amyl alcohol | 110 | 44 | acs.orgnih.gov |
| 4 | MeCN | tert-Amyl alcohol | 110 | 28 | acs.orgnih.gov |
| 5 | DCE | tert-Amyl alcohol | 110 | 75 | nih.gov |
Reaction performed with 8-AQ amide substrate, 4-iodoanisole (B42571) (3 equiv), Pd(OAc)₂ (5-10 mol %), and AgOAc (2.0-2.5 equiv). Yields determined by ¹H NMR. acs.orgnih.gov
Once the desired functionalization is complete, the 8-aminoquinoline directing group can be cleaved. An oxidative deprotection protocol converts the robust amide into a more labile imide, which can then be hydrolyzed to yield the final carboxylic acid product. nih.gov
Stereoselective Synthesis of Chiral Analogs
The synthesis of chiral analogs of this compound introduces stereocenters, which is of paramount importance for applications in asymmetric catalysis and medicinal chemistry. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been developed as effective ligands for asymmetric transfer hydrogenation (ATH). mdpi.com
A key synthetic step is the dynamic kinetic resolution of 5,6,7,8-tetrahydroquinolin-8-ol (B83816) using a lipase, which avoids the use of expensive chiral resolving agents and provides products with high optical purity. mdpi.com These chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, known as CAMPY ligands, can be coordinated with metals like rhodium to form catalysts for the asymmetric reduction of prochiral substrates. mdpi.com
These catalysts have proven effective in the ATH of substituted dihydroisoquinolines (DHIQs), which are precursors to biologically active alkaloids. mdpi.com While enantiomeric excesses can be modest, quantitative conversions are often achieved, demonstrating the potential for these chiral ligands in designing novel asymmetric catalysts. mdpi.com
Table 2: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline using Chiral Rhodium-CAMPY Catalysts
| Catalyst | Ligand | Conversion (%) | ee (%) | Source |
|---|---|---|---|---|
| C3 | (R)-CAMPY (L1) | >99 | 69 | mdpi.com |
| C4 | (R)-Me-CAMPY (L2) | >99 | 60 | mdpi.com |
Reaction conditions involved the reduction of a 1-aryl substituted dihydroisoquinoline in an aqueous medium. mdpi.com
Methodological Adaptations for Scalable Research Synthesis
The transition from laboratory-scale experiments to larger, gram-scale synthesis is a critical test of a method's utility. Several of the modern synthetic strategies for functionalizing 8-aminoquinoline derivatives have demonstrated good scalability.
Gram-Scale C-H Arylation: The palladium-catalyzed C(sp²)-H arylation using an 8-aminoquinoline directing group has been successfully performed on a 2.5 mmol scale, yielding the desired product in high yield (74%). acs.orgnih.gov
Gram-Scale Annulation: The cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes, directed by the 8-aminoquinoline group, has also been demonstrated on a gram scale, showcasing its practical applicability for constructing complex heterocyclic systems. acs.org
Scalable Amide Formation: The synthesis of 8-aminoquinoline amides from triterpenoic acids has been reported with high yields (80-84%) on a gram scale (1.321 g), indicating the robustness of the acylation procedure. mdpi.com
These examples show that C-H activation and derivatization protocols utilizing the 8-aminoquinoline scaffold are not limited to small-scale discovery chemistry but can be adapted for the production of significant quantities of material for further research. acs.orgnih.gov
Coordination Chemistry and Metal Complexation Dynamics of 8 Aminoquinoline 7 Carboxylic Acid
Ligand Design Principles and Chelation Modes
Based on the performed search, there is no specific literature detailing the ligand design principles and chelation modes of 8-Aminoquinoline-7-carboxylic acid. While the broader class of 8-aminoquinolines is known to act as bidentate chelating agents through the quinoline (B57606) nitrogen and the exocyclic amino group, specific studies detailing the influence of the 7-carboxylic acid group on coordination behavior, potential denticity (whether the carboxylate group participates in binding), and resulting complex geometry for this particular ligand are not available in the search results. nih.govnih.govnasa.gov
Electronic Structure and Bonding Analysis in Complex Systems
The search provided no literature containing electronic structure calculations (such as Density Functional Theory, DFT) or detailed bonding analyses for metal complexes of this compound. While DFT calculations have been performed on complexes of related tripodal tris-8-aminoquinoline ligands, this work does not extend to the specific molecule of interest. rsc.orgresearchgate.net
Solution-Phase Metal Ion Speciation and Equilibrium Thermodynamics
No data was found regarding the solution-phase behavior of this compound with metal ions. There are no available studies that report on its protonation constants (pKa values), the stability constants (log K) of its metal complexes, or its speciation in solution under varying pH conditions. Research into the stability constants of other quinoline derivatives, such as 8-hydroxyquinolines, exists but is not applicable to the specific compound requested. mcmaster.ca
Crystallographic and Spectroscopic Elucidation of Complex Structures
The definitive understanding of the three-dimensional arrangement of atoms and the nature of the bonding within metal complexes of this compound and its parent compound, 8-aminoquinoline (B160924), is achieved through a combination of single-crystal X-ray diffraction and various spectroscopic methods. These techniques provide complementary information, with crystallography offering a static, solid-state picture of the molecular structure, and spectroscopy revealing details about the structure, bonding, and dynamics in both solid and solution states.
X-ray Crystallography
Single-crystal X-ray diffraction stands as the most powerful tool for the unambiguous determination of molecular structure. For metal complexes involving the 8-aminoquinoline framework, this technique reveals precise information on coordination geometry, bond lengths, bond angles, and intermolecular interactions.
For instance, studies on related 8-aminoquinoline (8-AQ) complexes provide insight into expected structural features. Rhenium tricarbonyl halide complexes with 8-aminoquinoline derivatives have been synthesized and characterized, with their structures elucidated by X-ray diffraction. nih.gov These studies confirm that the 8-aminoquinoline ligand typically acts as a bidentate chelator, binding to the metal center through the nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group. This chelation forms a stable five-membered ring.
Similarly, zinc complexes with 8-aminoquinoline-based ligands have been structurally characterized. X-ray analysis of two such complexes, [Zn{(8-AMQ)(X)}2] (where X = dca or TCM), revealed that they crystallize in monoclinic (P21/c) and triclinic (P-1) space groups, respectively. researchgate.net The coordination geometry around the metal center is a critical aspect revealed by crystallography. For example, square planar geometries are observed in certain Cu(II) complexes with bis(8-aminoquinoline) ligands. researchgate.net
Detailed crystallographic data allows for the precise measurement of the distances between the metal and the donor atoms of the ligand and the angles formed within the coordination sphere.
Interactive Table 1: Selected Crystallographic Data for a Rhenium-8-Aminoquinoline Analogue Complex Data sourced from a study on fac-Re(CO)₃Br(3-CF₃-An-8-AQ) nih.gov
Note: This table presents data for a complex of a derivative of 8-aminoquinoline to illustrate typical crystallographic findings.
| Parameter | Value |
| Bond Lengths (Å) | |
| Re1—N1 | 2.203(1) |
| Re1—N2 | 2.221(1) |
| Re1—Br1 | 2.625(1) |
| Re1—C1 | 1.919(1) |
| Re1—C2 | 1.927(1) |
| Re1—C3 | 1.931(1) |
| Bond Angles (°) | |
| N1—Re1—N2 | 75.1(1) |
| N1—Re1—Br1 | 83.5(1) |
| N2—Re1—Br1 | 83.1(1) |
| C1—Re1—C2 | 88.6(1) |
| C1—Re1—C3 | 176.8(1) |
| C2—Re1—C3 | 88.3(1) |
Spectroscopic Characterization
While crystallography provides a detailed solid-state structure, spectroscopic techniques are essential for confirming the coordination in solution and probing the electronic and vibrational properties of the complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of diamagnetic metal complexes in solution. mdpi.comacs.org Upon complexation, the chemical shifts of the protons and carbons on the ligand framework are altered. The protons closest to the metal coordination site typically experience the most significant shifts. For this compound complexes, the protons on the quinoline ring (especially H-2, H-6) and the amino protons would show noticeable downfield or upfield shifts, confirming the coordination mode in solution. The ¹³C NMR spectra provide complementary information, showing shifts in the signals for the carbon atoms directly bonded to the donor nitrogen and oxygen atoms. nih.gov
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the molecule. Transitions can be ligand-centered (π→π*), metal-centered (d-d), or charge-transfer (ligand-to-metal or metal-to-ligand). The formation of a metal complex typically results in the appearance of new absorption bands or shifts in the existing ligand-based absorption bands. nih.gov For instance, comparing the UV-Vis spectrum of the free ligand with that of the metal complex can reveal new charge-transfer bands, confirming the electronic interaction between the metal and the ligand. scirp.org
Interactive Table 2: Representative Spectroscopic Data for 8-Aminoquinoline Metal Complexes Note: This table compiles typical spectroscopic data from studies on 8-aminoquinoline and its derivatives to illustrate common analytical findings. nih.gov
| Technique | Feature | Typical Observation upon Complexation |
| IR Spectroscopy | ν(C≡O) in Re(CO)₃ complexes | Strong bands appear ~1860-2025 cm⁻¹ |
| ν(N-H) of amino group | Shift in frequency and change in peak shape | |
| ν(C=N) of quinoline ring | Shift to different wavenumber | |
| ¹H NMR Spectroscopy | Quinoline Protons (H2, H6) | Significant downfield shifts |
| Amino Protons (NH₂) | Broadening and downfield shift | |
| ¹³C NMR Spectroscopy | Carbonyl Carbons (in CO ligands) | Resonances appear far downfield (~192-198 ppm) |
| Aromatic Carbons (C8, C7) | Shifts indicate change in electronic environment | |
| UV-Vis Spectroscopy | π→π* transitions | Bathochromic (red) or hypsochromic (blue) shifts |
| Charge-Transfer Bands | New bands may appear in the visible region |
Collectively, these crystallographic and spectroscopic techniques provide a comprehensive structural and electronic description of metal complexes with this compound, elucidating the precise manner in which the ligand coordinates to the metal center and the resulting properties of the complex. uct.ac.za
Catalytic Applications of 8 Aminoquinoline 7 Carboxylic Acid and Its Metal Complexes
Homogeneous Catalysis
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, represents a major area of chemical synthesis. The 8-aminoquinoline (B160924) moiety is a well-established ligand in this field.
The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer pharmaceuticals and fine chemicals. While there is no specific research detailing the use of 8-Aminoquinoline-7-carboxylic acid as a ligand in asymmetric catalysis, studies on structurally related chiral 8-aminoquinoline derivatives highlight the potential of this scaffold.
For instance, chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of 1-aryl substituted-3,4-dihydroisoquinolines. acs.orgresearchgate.net In these studies, rhodium complexes of these chiral ligands demonstrated notable reactivity and enantioselectivity, with enantiomeric excesses of up to 69% being achieved. acs.orgresearchgate.net The chirality of the ligand backbone proved to be essential for the stereocontrol of the reaction. acs.org Although this research was conducted on a hydrogenated and non-carboxylated analogue, it underscores the potential of the 8-aminoquinoline framework in designing chiral catalysts. The introduction of a carboxylic acid group at the 7-position could potentially offer an additional coordination site or a handle for further catalyst modification.
| Catalyst System | Substrate | Product Type | Max. Enantiomeric Excess (ee) | Reference |
| Rhodium complexes with chiral 8-amino-5,6,7,8-tetrahydroquinoline ligands | 1-Aryl substituted-3,4-dihydroisoquinolines | Chiral 1-aryl-tetrahydroisoquinolines | up to 69% | acs.orgresearchgate.net |
Table 1: Asymmetric Transfer Hydrogenation using Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives
The 8-aminoquinoline group is one of the most powerful bidentate directing groups for transition-metal-catalyzed C-H bond activation and functionalization. libretexts.orgrsc.org This is typically achieved by forming an amide bond between the substrate's carboxylic acid and the 8-aminoquinoline, which then directs a metal catalyst to a specific C-H bond for functionalization.
While this compound itself is not commonly used as the directing group in these reactions, the vast body of research on 8-aminoquinoline-directed C-H functionalization provides a mechanistic framework. For example, in nickel-catalyzed C(sp³)–H arylation, the 8-aminoquinoline directing group is crucial for the catalytic cycle. nih.gov The carboxylate has been proposed to play an important role in the C-H activation step and subsequent proton transfer. nih.gov Dinuclear nickel species have been identified as potentially participating in the catalytic cycle. nih.gov Similarly, palladium-catalyzed C(sp²)–H arylation reactions have been developed using 8-aminoquinoline amides to direct the functionalization of vinylic C-H bonds. acs.org
Cross-coupling reactions are a fundamental class of reactions in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 8-aminoquinoline scaffold has been utilized in the development of novel cross-coupling methods.
A notable example is the copper(II)-catalyzed remote C(sp²)–O cross-coupling reaction for the esterification of 8-aminoquinoline amides at the C5 position. nih.gov This method provides a route to functionalized 5-hydroxyquinoline (B119867) derivatives, which are important intermediates in the synthesis of drug candidates. nih.gov The reaction proceeds under mild conditions using a readily available copper catalyst. nih.gov This demonstrates that the 8-aminoquinoline moiety can be used to direct reactions to remote positions on the quinoline (B57606) ring, a strategy that could potentially be applied to derivatives like this compound.
| Catalyst | Reactants | Product | Key Feature | Reference |
| Copper(II) | 8-Aminoquinoline amides, Carboxylic acids | C5-esterified 8-aminoquinoline amides | Remote C-O bond formation | nih.gov |
Table 2: Copper-Catalyzed Remote Esterification of 8-Aminoquinoline Amides
There is a lack of specific studies on the use of this compound or its metal complexes in catalytic oxidation or reduction reactions. However, studies on related isomers provide some insights into the chemical reactivity of the functional groups. For instance, in 6-aminoquinoline-8-carboxylic acid, the amino group can undergo oxidation under acidic conditions using reagents like potassium permanganate. nih.gov Conversely, the carboxylic acid group can be selectively reduced to a hydroxymethyl group using reagents like lithium aluminum hydride, without affecting the amino group. nih.gov
In the context of catalytic reductions, carboxylic acids are generally less reactive towards catalytic hydrogenation than alkenes or alkynes. rsc.org However, they can be reduced to alcohols under more forcing conditions using platinum catalysts at elevated temperature and pressure. rsc.org
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. There is no specific literature on the use of this compound in the development of heterogeneous catalysts.
However, the broader field of metal-organic frameworks (MOFs) provides a potential avenue for the application of such ligands. MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic linkers. Quinoline-based carboxylic acids have been used as linkers to construct MOFs. For example, bicinchoninic acid (2,2′-biquinoline-4,4′-dicarboxylic acid) has been used to create MOFs with s-block metals like barium. rsc.org These materials can exhibit catalytic activity in transformations of carbonyl compounds. rsc.org The amino and carboxylic acid functionalities of this compound make it a suitable candidate for incorporation into MOF structures, potentially leading to novel heterogeneous catalysts.
Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. The application of these techniques to the C-H functionalization of 8-aminoquinolines and their analogues has been an area of active research.
These methods provide a modern approach to synthetic chemistry that is more atom- and step-economical. Photo- and electrochemistry-induced C-H functionalization can be used for the selective modification of the 8-aminoquinoline scaffold. While this research provides a general overview of the potential of these techniques, specific examples involving this compound are not detailed. The redox properties of the quinoline ring system and its ability to coordinate with metal centers suggest that this compound and its complexes could be promising candidates for development as photocatalysts or electrocatalysts.
Advanced Analytical and Spectroscopic Characterization Techniques for 8 Aminoquinoline 7 Carboxylic Acid and Its Derivatives
High-Resolution Mass Spectrometry for Structural and Mechanistic Insights
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the characterization of 8-aminoquinoline-7-carboxylic acid and its derivatives, offering precise mass measurements that facilitate unambiguous molecular formula determination. nih.gov This technique is crucial for confirming the successful synthesis of new derivatives and for identifying process-related impurities. mdpi.com The fragmentation patterns observed in the mass spectra provide valuable information about the compound's structure, revealing characteristic ions that are indicative of the 8-aminoquinoline (B160924) core and its substituents. nih.gov
HRMS can be coupled with techniques like gas chromatography (GC-MS) to analyze complex mixtures and identify metabolites, as demonstrated in studies of related 8-aminoquinoline compounds. nih.gov For instance, the synthesis of novel 8-aminoquinoline derivatives is often confirmed by HRMS-ESI (Electrospray Ionization), which provides the exact mass of the protonated molecule [M+H]+. nih.gov This level of precision is indispensable for distinguishing between isomers and for elucidating the mechanisms of chemical reactions. mdpi.comnih.gov
Table 1: Illustrative HRMS Data for a Hypothetical 8-Aminoquinoline Derivative
| Parameter | Value |
| Calculated [M+H]⁺ | 364.12 |
| Found [M+H]⁺ | 364.40 |
| Molecular Formula | C₂₀H₁₈N₃O₄ |
This table showcases the typical accuracy of HRMS in confirming molecular formulas.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of this compound and its derivatives in solution. tsijournals.com Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.
To unravel complex structures and assign all proton and carbon signals unambiguously, multidimensional NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H connections.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional structure and conformation of the molecule in solution.
Studies on related quinoline (B57606) derivatives demonstrate the utility of these techniques in confirming structures and understanding intermolecular interactions. uncw.eduualberta.ca For example, concentration-dependent ¹H-NMR studies of quinoline derivatives have revealed insights into π-π stacking interactions. uncw.eduuncw.edu
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for an 8-Aminoquinoline Derivative
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ar-H | 8.86 (dd, 1H, J = 1.6, 8 Hz) | 174.03 |
| Ar-H | 8.63 (m, 1H) | 169.64 |
| Ar-H | 8.28 (dd, 1H, J = 1.6, 8.4 Hz) | 150.15 |
| Ar-H | 7.59 (dd, 1H, J = 1.2, 8 Hz) | 148.95 |
| CH= | 7.32 (d, 1H, J = 15.6 Hz) | 146.88 |
| CH₂ | 3.43 (t, 2H, J = 6.8 Hz) | 40.20 |
| CH₂ | 2.67 (t, 2H, J = 7.2 Hz) | 36.00 |
| CH₂ | 2.00–2.07 (m, 2H) | 26.82 |
Data adapted from a study on a related 8-aminoquinoline derivative. nih.gov This table illustrates the type of data obtained from NMR analysis.
Solid-State NMR (ssNMR) spectroscopy is a vital tool for characterizing the structure and dynamics of this compound and its derivatives in the solid state. tsijournals.com This is particularly important for understanding polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR can provide information on intermolecular interactions, packing arrangements, and the conformation of the molecule within the crystal lattice. tsijournals.com The combination of ssNMR with X-ray diffraction and computational modeling offers a powerful approach to fully characterize the solid-state properties of these compounds. tsijournals.com
X-ray Diffraction Analysis for Molecular and Supramolecular Architecture
Table 3: Example Crystallographic Data for a Quinoline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/s |
| a (Å) | 12.7672(3) |
| b (Å) | 22.0170(4) |
| c (Å) | 8.9767(17) |
| β (°) | 104.831(2) |
| V (ų) | 2439.25(9) |
| Z | 4 |
This table presents typical crystallographic parameters obtained from an X-ray diffraction study of a related compound. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) in Conformational and Interaction Studies
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of this compound and its derivatives. nih.govresearchgate.net These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.
FT-IR and Raman spectra are highly sensitive to the molecular structure, conformation, and intermolecular interactions. For example, the position and shape of the O-H and N-H stretching bands can provide information about hydrogen bonding. researchgate.net The vibrational modes of the carboxylic acid group (C=O stretch, O-H bend) and the quinoline ring (C=C, C=N, and C-H vibrations) are particularly informative. nih.govresearchgate.net
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign the observed bands to specific molecular motions and to gain a deeper understanding of the molecule's conformational properties. nih.govresearchgate.netresearchgate.net
Table 4: Key Vibrational Frequencies (cm⁻¹) for a Quinoline Carboxylic Acid Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | 3436–3242 | Carboxylic acid |
| C=O stretch | 1724–1708 | Carboxylic acid |
| C=N stretch | ~1685 | Quinoline ring |
| C-H stretch | 3179–3234 | Aromatic/Aliphatic |
| C-H bend | ~1243, 1109 | Aromatic/Aliphatic |
Data compiled from studies on related quinoline carboxylic acids. researchgate.netui.ac.id This table highlights characteristic vibrational bands.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are essential techniques for probing the electronic properties of this compound and its derivatives. scielo.bracs.orgfigshare.com These molecules typically exhibit absorption bands in the UV and visible regions corresponding to π-π* and n-π* electronic transitions within the quinoline chromophore. scielo.brfigshare.com
The position and intensity of these absorption bands can be influenced by the solvent polarity and the nature of the substituents on the quinoline ring. scielo.brrsc.org Many 8-aminoquinoline derivatives are fluorescent, emitting light upon excitation at an appropriate wavelength. acs.orgresearchgate.netnih.gov The fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are also sensitive to the molecular environment and substitution pattern. rsc.orgresearchgate.net
This sensitivity makes them promising candidates for applications such as fluorescent probes and sensors. nih.govresearchgate.net For example, solvatochromism, the change in absorption or emission color with solvent polarity, is a common feature of push-pull type quinoline derivatives and indicates an intramolecular charge transfer (ICT) character in the excited state. acs.orgresearchgate.net
Table 5: Photophysical Properties of Representative Quinoline Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Quinoline Derivative A | 280, 350 | ~400 | - |
| Quinoline Derivative B | ~290 | ~495 | 0.1-0.7 |
| Quinoline Derivative C | - | 488 | - |
This table summarizes typical photophysical data for various quinoline derivatives, illustrating the range of observed properties. scielo.brrsc.orgresearchgate.net
Electrochemical Behavior and Redox Properties Analysis
The electrochemical characteristics of this compound and its derivatives are of significant interest for understanding their potential roles in biological systems, as well as for applications in electroanalytical chemistry and material science. The redox properties are primarily associated with the quinoline nucleus and the appended amino and carboxylic acid functional groups, which can undergo oxidation and reduction reactions under specific conditions. Detailed studies, often employing techniques like cyclic voltammetry (CV), provide insights into the electron transfer mechanisms, redox potentials, and the stability of the resulting species.
While direct and extensive electrochemical studies specifically on this compound are not widely documented in publicly available literature, the behavior of closely related analogs, particularly 8-aminoquinoline (8AQ) and substituted quinoline carboxylic acids, offers a strong basis for predicting its properties.
The oxidation of the amino group on the quinoline ring is a key electrochemical process. For the parent compound, 8-aminoquinoline, studies have revealed that the oxidation pathway is highly dependent on the pH of the solution. This is because the amino group and the quinoline nitrogen can be protonated or deprotonated, which significantly alters the electron density and the ease of electron removal from the molecule. It is expected that this compound would exhibit similar pH-dependent oxidative behavior.
Conversely, the reduction of the quinoline system in 8-aminoquinoline has been observed to follow a single pathway, which is less influenced by pH.
The presence of the carboxylic acid group at the 7-position is anticipated to influence the redox potentials. Carboxylic acid groups are generally electron-withdrawing, which would be expected to make the oxidation of the molecule more difficult (occur at a more positive potential) compared to the unsubstituted 8-aminoquinoline.
Based on these findings from related compounds, the electrochemical oxidation of this compound in an aprotic medium would likely proceed via a similar complex mechanism involving proton-coupled electron transfer.
The electrochemical behavior can be further modulated in derivatives of this compound. For instance, the formation of metal complexes with the amino and carboxylic acid moieties would significantly alter the redox properties. The chelation of a metal ion can either facilitate or hinder electron transfer depending on the nature of the metal and the resulting complex structure.
Table of Expected Redox Behavior
| Process | Influencing Factors | Expected Characteristics for this compound |
| Oxidation | pH, Solvent, Presence of Protons | The potential is expected to be pH-dependent due to the protonation of the amino group and quinoline nitrogen. The mechanism is likely complex, potentially involving proton-coupled electron transfer. The carboxylic acid group is expected to increase the oxidation potential compared to 8-aminoquinoline. |
| Reduction | pH | The potential is expected to be less dependent on pH compared to oxidation. The process likely involves the quinoline ring system. |
It is important to note that this analysis is based on the electrochemical properties of analogous compounds. Detailed experimental studies employing techniques such as cyclic voltammetry, differential pulse voltammetry, and spectroelectrochemistry on this compound are necessary to fully elucidate its specific redox behavior and reaction mechanisms.
Biological Activity and Mechanistic Investigations of 8 Aminoquinoline 7 Carboxylic Acid in Vitro and Preclinical Contexts
Enzyme Inhibition and Allosteric Modulation Mechanisms
While research on the direct enzyme inhibition of 8-aminoquinoline-7-carboxylic acid is limited, studies on structurally related compounds, particularly 8-hydroxyquinoline-7-carboxylic acid, provide significant insights. Derivatives of 8-hydroxyquinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in the regulation of apoptosis and cell metabolism. nih.gov The 8-hydroxy-quinoline-7-carboxylic acid moiety is considered a crucial pharmacophore for this inhibitory activity. nih.gov Molecular modeling suggests that this scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase, which is likely responsible for its inhibitory potency. nih.gov
Furthermore, 8-hydroxyquinoline-7-carboxylic acid has been discovered as a nanomolar inhibitor of metallo-β-lactamases (MBLs), such as VIM-2 and NDM-1, which are zinc-containing enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. nih.gov Molecular modeling studies indicate a potential binding mode within the dinuclear zinc active site of these enzymes. nih.govresearchgate.net These findings, in conjunction with differential scanning fluorimetry and zinc quantitation studies, suggest an allosteric mechanism of inhibition. researchgate.net
Derivatives of 8-hydroxyquinoline-2-carboxamides have also been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms. nih.govresearchgate.net Sulfonamides, which are isosteres of the carboxylic acid group, are known to bind to the zinc ion in the active site of CAs in their deprotonated form. nih.gov This suggests that the carboxylic acid group in related quinoline (B57606) compounds could play a similar role in coordinating with metal ions in enzyme active sites.
Table 1: Enzyme Inhibition Data for 8-Hydroxyquinoline (B1678124) Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Potency | Key Findings |
| 8-Hydroxyquinoline-7-carboxylic acid derivatives | Pim-1 kinase | - | The 8-hydroxy-quinoline 7-carboxylic acid moiety is a crucial pharmacophore for activity. nih.gov |
| 8-Hydroxyquinoline-7-carboxylic acid | Metallo-β-lactamases (VIM-2, NDM-1) | Nanomolar range | Identified as a low-cytotoxic inhibitor that can restore β-lactam activity. nih.gov |
| 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides | Carbonic Anhydrase (hCA I, II, IV) | Low to high nanomolar range | Compound 5h showed potent inhibition of hCA I (KI = 61.9 nM) and hCA II (KI = 33.0 nM). nih.gov |
Molecular Target Identification and Ligand-Biomolecule Interactions
The primary molecular targets identified for compounds structurally similar to this compound are enzymes, particularly kinases and metalloenzymes. For instance, Pim-1 kinase has been identified as a direct target for 8-hydroxy-quinoline-7-carboxylic acid derivatives. nih.gov The interaction is believed to occur within the ATP-binding pocket, a common target for kinase inhibitors. nih.gov
Metallo-β-lactamases, specifically VIM-2 and NDM-1, are another class of identified molecular targets. nih.govresearchgate.net The interaction of 8-hydroxyquinoline-7-carboxylic acid with these enzymes is thought to involve the dinuclear zinc active site. nih.govresearchgate.net This interaction is critical for the inactivation of these antibiotic resistance enzymes.
The 8-aminoquinoline (B160924) scaffold itself is recognized as a valuable directing group in chemical synthesis due to the ability of the amine group to form amides. wikipedia.orgnih.gov This property also allows for the formation of stable complexes with transition metals, which can enhance biological activity. mdpi.com
Cellular Pathway Modulation in Model Systems (Excluding Clinical Outcomes)
In preclinical studies, derivatives of 8-aminoquinoline have demonstrated the ability to modulate cellular pathways. For example, some aniline (B41778) amides of ursonic acid, a related triterpenoid (B12794562) structure, have been reported as potential apoptosis inhibitors. mdpi.com The inhibition of Pim-1 kinase by 8-hydroxy-quinoline-7-carboxylic acid derivatives directly impacts cellular pathways controlling programmed cell death. nih.gov
Furthermore, compounds that inhibit metallo-β-lactamases, such as 8-hydroxyquinoline-7-carboxylic acid, can restore the efficacy of β-lactam antibiotics against resistant bacteria. nih.gov This modulation of a resistance pathway allows for the effective killing of pathogens that would otherwise survive antibiotic treatment.
In the context of neurodegenerative diseases, oxidative stress is a common pathological hallmark. nih.gov While not directly studying this compound, research on related 8-aminoquinoline derivatives combined with natural antioxidants has shown protective effects against hydrogen peroxide-induced cell death in vitro. nih.gov This suggests a potential role in modulating cellular responses to oxidative stress. nih.gov
Mechanistic Studies of Antimicrobial Activity in Preclinical Models
The antimicrobial activity of 8-aminoquinoline derivatives has been a subject of significant investigation. nih.govresearchgate.net Metal complexes of 8-aminoquinoline with uracil (B121893) derivatives have demonstrated fair antimalarial activity against chloroquine-resistant Plasmodium falciparum (K1 strain). nih.gov The proposed mechanism for the antimalarial activity of 8-aminoquinolines involves the formation of quinone-imine metabolites, which generate hydrogen peroxide and induce oxidative stress in erythrocytes. nih.gov The chelation of metal ions by the quinoline scaffold is also thought to play a role by interfering with essential parasitic enzymes. nih.gov
In the context of antibacterial activity, 8-hydroxyquinoline-7-carboxylic acid has been shown to be a potent inhibitor of metallo-β-lactamases. nih.gov By inhibiting these enzymes, the compound restores the susceptibility of resistant bacteria, such as VIM-2-expressing E. coli, to β-lactam antibiotics. nih.gov Copper complexes of 8-aminoquinoline-uracil derivatives have also exhibited antimicrobial activity against Gram-negative bacteria, including Plesiomonas shigelloides and Shigella dysenteriae. nih.govresearchgate.net
Table 2: Antimicrobial Activity of 8-Aminoquinoline Derivatives
| Compound/Derivative | Target Organism | Activity | Proposed Mechanism |
| 8-Aminoquinoline-uracil metal complexes | Plasmodium falciparum (K1) | Fair antimalarial activity (IC50 100-1000 µg/mL) | Generation of oxidative stress via quinone-imine metabolites; enzyme inhibition through metal chelation. nih.gov |
| 8-Hydroxyquinoline-7-carboxylic acid | VIM-2-expressing E. coli | Restoration of β-lactam activity | Inhibition of metallo-β-lactamase. nih.gov |
| 8-Aminoquinoline-Cu-5-iodouracil | Plesiomonas shigelloides, Shigella dysenteriae | Antimicrobial activity | Not fully elucidated, but likely involves metal-ligand interactions. nih.govresearchgate.net |
| 8-Aminoquinoline-Cu-5-nitrouracil | Plesiomonas shigelloides, Shigella dysenteriae | Antimicrobial activity | Not fully elucidated, but likely involves metal-ligand interactions. nih.govresearchgate.net |
Antiviral and Antiparasitic Activity Investigations in Preclinical Models
The 8-aminoquinoline scaffold is a well-established pharmacophore in antiparasitic drug discovery. nih.gov Derivatives such as primaquine (B1584692) and tafenoquine (B11912) are used clinically for the treatment of malaria. wikipedia.org In preclinical models, 8-aminoquinoline derivatives have shown activity against various parasitic species. For example, sitamaquine (B1681683) and NPC1161, both 8-aminoquinolines, are active against Leishmania and Trypanosoma parasites. nih.gov The antimalarial activity of 8-aminoquinoline-uracil complexes against P. falciparum has also been demonstrated. nih.gov
The antiviral activity of quinoline derivatives, particularly 8-hydroxyquinolines, has also been explored. mdpi.com While specific data on this compound is scarce, related 8-hydroxyquinoline derivatives have shown inhibitory activity against the dengue virus. mdpi.com The mechanism of action appears to be at an early stage of the viral lifecycle, reducing the production of viral components. mdpi.com Additionally, some 8-hydroxy-N-phenylquinoline-2-carboxamides have been screened for activity against highly pathogenic H5N1 avian influenza viruses. mdpi.com
Biomolecular Binding Studies (e.g., DNA, Protein Interactions)
The interaction of quinoline derivatives with biomolecules is a key aspect of their biological activity. Studies on half-sandwich rhodium and ruthenium complexes of 8-hydroxyquinoline-amino acid hybrids have shown that these complexes can bind strongly to human serum albumin (HSA) and calf-thymus DNA (ct-DNA). nih.gov However, these specific complexes did not induce DNA cleavage. nih.gov
Molecular modeling and experimental data for 8-hydroxyquinoline-7-carboxylic acid derivatives indicate direct binding to the active sites of enzymes like Pim-1 kinase and metallo-β-lactamases. nih.govnih.gov In the case of Pim-1 kinase, the interaction is with amino acid residues in the ATP-binding pocket. nih.gov For metallo-β-lactamases, the binding is proposed to be within the dinuclear zinc active site. researchgate.net
The interaction of quinoline-based antimalarial drugs with heme is another important area of study. mdpi.com This interaction is thought to be crucial for their cytostatic versus cytocidal activities against the malaria parasite. mdpi.com
Computational Chemistry and Theoretical Studies of 8 Aminoquinoline 7 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are instrumental in providing a detailed understanding of 8-Aminoquinoline-7-carboxylic acid and its derivatives.
Electronic Structure and Molecular Orbital Theory Applications
The electronic structure of a molecule, specifically the arrangement of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for determining its reactivity and electronic properties.
DFT calculations, often using the B3LYP functional, are employed to determine the energies and spatial distributions of these orbitals. For quinoline (B57606) derivatives, the HOMO is typically distributed over the bicyclic aromatic ring system, indicating its role as the primary electron donor in reactions. The LUMO, conversely, represents the molecule's ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Studies on related compounds, such as 8-chloroquinoline-2-carbaldehyde, have utilized the DFT/B3LYP method with a 6-31G(d,p) basis set to analyze these parameters. siftdesk.org Such analyses for this compound would reveal how the electron-donating amino group (-NH2) and the electron-withdrawing carboxylic acid group (-COOH) modulate the electronic properties of the quinoline core. The amino group is expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while the carboxylic acid group would lower the LUMO energy, enhancing its electron-accepting capabilities. These calculations are also fundamental for developing Quantitative Structure-Activity Relationship (QSAR) models, where quantum chemical descriptors are used to correlate a molecule's structure with its biological activity. researchgate.net
Table 1: Representative Quantum Chemical Descriptors Calculated for Quinoline Derivatives
| Descriptor | Typical Method of Calculation | Significance |
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Relates to electron-donating ability; site of oxidation. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Relates to electron-accepting ability; site of reduction. |
| HOMO-LUMO Gap | Energy(LUMO) - Energy(HOMO) | Indicator of chemical reactivity and kinetic stability. |
| Mulliken Charges | DFT, Ab Initio | Describes the partial atomic charges, identifying electrophilic and nucleophilic sites. |
| Dipole Moment | DFT, Ab Initio | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |
This table is illustrative, based on typical calculations for related compounds.
Reaction Mechanism Elucidation and Transition State Analysis
Theoretical calculations are pivotal in mapping out reaction pathways and understanding complex chemical transformations. The 8-aminoquinoline (B160924) group is famously used as a bidentate directing group in C-H activation/functionalization reactions, a testament to its coordination chemistry which can be modeled computationally. mdpi.com
For a molecule like this compound, computational studies could elucidate mechanisms such as its synthesis, degradation, or its interaction with metal ions. For instance, in an 8-aminoquinoline-directed C(sp2)–H arylation reaction, DFT calculations can be used to model the substrate, intermediates, and transition states. nih.gov This involves locating the transition state structures and calculating their energies to determine the activation barriers for different potential pathways. Such analysis provides a deep understanding of reaction kinetics and selectivity, guiding the optimization of reaction conditions for synthetic processes. nih.gov
Prediction of Spectroscopic Parameters
Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the structural confirmation of newly synthesized compounds.
NMR Spectroscopy: By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. For a related compound, 8-chloroquinoline-2-carbaldehyde, ¹H and ¹³C NMR spectra were computationally studied. siftdesk.org This allows for the assignment of ambiguous peaks in experimental spectra and can help differentiate between isomers.
Vibrational (IR & Raman) Spectroscopy: The calculation of vibrational frequencies and intensities allows for the simulation of infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the presence of specific functional groups and to assign vibrational modes to particular molecular motions. siftdesk.org
Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. siftdesk.org This provides insight into the electronic transitions occurring within the molecule, such as π→π* transitions within the quinoline ring.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations provide a picture of the conformational landscape, revealing the different shapes a molecule can adopt and their relative stabilities.
For this compound, MD simulations can explore the rotational freedom around the C7-C(OOH) bond and the orientation of the amino group. This is particularly important in understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.
Furthermore, MD simulations are crucial for studying solvation effects. By simulating the molecule in a box of explicit water molecules, one can observe the formation and dynamics of hydrogen bonds between the amino and carboxylic acid groups and the surrounding water. This provides insights into the molecule's solubility and how its properties might change in an aqueous biological environment compared to a vacuum or a non-polar solvent. Studies on 8-hydroxyquinoline-amino acid hybrids have explored their solution chemistry, highlighting how protonation states and intermolecular interactions change with pH, which can be modeled using advanced simulation techniques. nih.gov
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is central to drug discovery and helps to understand the basis of a molecule's biological activity.
Extensive docking studies have been performed on the highly analogous compound, 8-hydroxyquinoline-7-carboxylic acid. These studies have identified it as a potent inhibitor of various enzymes.
Inhibition of Pim-1 Kinase: Molecular modeling of 8-hydroxyquinoline-7-carboxylic acid derivatives showed that the scaffold could fit into the ATP-binding pocket of Pim-1 kinase, an enzyme implicated in cancer. nih.govresearchgate.net The model suggested that the hydroxyl group at C8 and the carboxylic acid at C7 could form crucial hydrogen bond interactions with key amino acid residues like Asp186 and Lys67, explaining the inhibitory potency. nih.govresearchgate.net
Inhibition of Metallo-β-Lactamases: In another study, 8-hydroxyquinoline-7-carboxylic acid was identified as a nanomolar inhibitor of metallo-β-lactamases (MBLs) like NDM-1 and VIM-2, which are responsible for antibiotic resistance. researchgate.net Docking models showed the molecule binding within the active site, with its chelating groups likely interacting with the zinc ions essential for the enzyme's function. researchgate.net
For this compound, similar docking studies would be performed. The amino and carboxylic acid groups provide strong hydrogen bond donor and acceptor capabilities, as well as metal-chelating properties, suggesting it could form strong and specific interactions within an enzyme's active site. The results of these simulations are typically ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).
Table 2: Representative Molecular Docking Results for 8-Hydroxyquinoline-7-carboxylic Acid Analogs
| Target Protein | PDB Code | Key Interacting Residues | Predicted Binding Affinity (Example) | Reference |
| Pim-1 Kinase | 2OBJ | Asp186, Lys67 | - | nih.govresearchgate.net |
| NDM-1 Metallo-β-Lactamase | - | (Active site binding) | - | researchgate.net |
This table is illustrative, based on published data for the closely related 8-hydroxy-analog.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
In a typical QSAR study involving quinoline derivatives, a set of molecules with known activities (e.g., antimalarial or anticancer IC50 values) is used as a training set. researchgate.net For each molecule, a series of numerical descriptors are calculated. These can include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of the molecule.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity (steric effects).
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges derived from DFT calculations. researchgate.net
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), are then used to build a model that correlates a combination of these descriptors with the observed activity. researchgate.net
A validated QSAR model for a series of this compound derivatives could be used to:
Predict the activity of new, unsynthesized compounds.
Provide insight into the structural features that are most important for activity. For example, a model might show that higher HOMO energy and a specific range of lipophilicity are correlated with better potency, guiding the design of more effective analogs.
Emerging Applications and Future Research Directions of 8 Aminoquinoline 7 Carboxylic Acid
Role in Materials Science and Polymer Chemistry
While specific applications of 8-Aminoquinoline-7-carboxylic acid in large-scale material production are still emerging, its molecular architecture makes it a highly promising building block, or monomer, for the synthesis of advanced functional materials. The presence of both an amino (NH₂) and a carboxylic acid (COOH) group allows it to undergo polycondensation reactions to form novel polyamides. These polymers could incorporate the inherent properties of the quinoline (B57606) moiety, such as thermal stability and fluorescence, into the polymer backbone.
Furthermore, the carboxylic acid group provides a reactive site for grafting the molecule onto other polymer chains, thereby modifying the surface properties of existing materials to introduce new functionalities. The chelating ability of the 8-aminoquinoline (B160924) unit is of particular interest for creating materials that can selectively bind metal ions, leading to applications in areas such as specialty membranes for separation processes or for the capture of heavy metal contaminants. Research on related quinoline carboxylic acids has shown their utility as precursors in the synthesis of robust, porous materials known as metal-organic frameworks (MOFs), suggesting a similar potential for this compound.
Optoelectronic and Photonic Applications
The 8-aminoquinoline scaffold is a known fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. nih.gov This intrinsic fluorescence is a key property for optoelectronic and photonic applications. The emission characteristics can be significantly influenced by the molecule's environment and, most notably, by coordination with metal ions.
This metal-coordination-induced change in fluorescence suggests potential for use in luminescent materials and devices. Although research has more frequently focused on the related 8-hydroxyquinolines for applications in Organic Light Emitting Diodes (OLEDs), the fundamental photophysical properties of the 8-aminoquinoline core indicate its potential in this area. The development of materials based on this compound could lead to new phosphors or emissive layers in electronic displays. The carboxylic acid group offers a convenient point for chemical modification, allowing the tuning of the molecule's electronic properties and its integration into larger systems for photonic applications.
Advanced Sensor Development and Chemo/Biosensing Platforms
One of the most extensively explored areas for 8-aminoquinoline derivatives is in the development of fluorescent chemosensors for the detection of metal ions. nih.gov The 8-aminoquinoline structure provides an excellent binding pocket for metal ions, and this binding event often leads to a distinct change in the molecule's fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).
8-Aminoquinoline-based sensors have shown high selectivity and sensitivity for various metal ions, with a particular focus on zinc (Zn²⁺). nih.gov The general mechanism involves the quinoline nitrogen and the amino group coordinating with the target ion. This complexation rigidifies the molecule and modulates its electronic state, resulting in a significant increase in fluorescence intensity.
The 7-carboxylic acid substituent in this compound plays a crucial role in enhancing the practical utility of these sensors. It improves water solubility, which is essential for applications in biological and environmental systems. nih.gov Moreover, the carboxylic acid serves as a versatile chemical handle for conjugating the sensor molecule to other platforms, such as polymers, nanoparticles, or biomolecules, to develop more sophisticated and targeted sensing systems.
| Sensor Characteristic | Role of this compound Moiety | Research Findings for 8-Aminoquinoline Derivatives |
| Recognition | The nitrogen atoms of the quinoline ring and the 8-amino group form a specific binding site for metal ions. | High affinity and selectivity for d-block metal ions, especially Zn²⁺. nih.govmdpi.com |
| Signaling | The quinoline ring system acts as a fluorophore whose emission is modulated by metal binding. | Binding typically causes a significant enhancement of fluorescence intensity. nih.gov |
| Solubility & Tuning | The 7-carboxylic acid group increases hydrophilicity and provides a site for further chemical modification. | Introduction of carboxamide or carboxylic acid groups improves water solubility and cell membrane permeability. nih.gov |
Supramolecular Chemistry and Self-Assembly Phenomena
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. This compound is well-suited for creating such assemblies due to its multiple interaction sites.
Two primary mechanisms drive its self-assembly:
Metal-Ligand Coordination: The strong chelating ability of the 8-amino group and quinoline nitrogen allows it to form well-defined, stable complexes with a wide range of transition metals. mdpi.com Depending on the metal's coordination geometry, this can lead to the formation of discrete supramolecular structures or extended, repeating coordination polymers.
Hydrogen Bonding: The molecule contains both hydrogen bond donors (the -NH₂ and -COOH groups) and acceptors (the quinoline nitrogen and carbonyl oxygen). This allows for the formation of extensive hydrogen-bonding networks, leading to the self-assembly of molecules into higher-order structures like tapes, sheets, or three-dimensional lattices. The interaction between the carboxylic acid of one molecule and the basic quinoline nitrogen of another is a particularly strong and directional interaction that can drive the formation of polymeric chains.
These self-assembly phenomena are crucial for designing molecular materials with ordered structures at the nanoscale, which is a key goal in nanotechnology and materials science.
Unexplored Research Avenues and Translational Potential
The full potential of this compound remains largely untapped, with several promising research avenues yet to be fully explored.
Functional Polymers and MOFs: While the potential exists, the systematic synthesis and characterization of polymers and metal-organic frameworks incorporating this compound as a primary building block is a significant area for future work. Such materials could possess unique catalytic, separation, or sensing properties.
Targeted Biosensors: The ability to conjugate this molecule via its carboxylic acid group opens the door to creating advanced biosensors. By attaching it to antibodies, peptides, or nucleic acids, sensors could be developed to detect specific biological targets, moving beyond simple metal ion detection to complex diagnostic applications.
Photodynamic Therapy: Quinoline derivatives are known to interact with biological systems and can generate reactive oxygen species upon irradiation. Investigating the potential of this compound and its metal complexes in photodynamic therapy for applications in oncology is a compelling, unexplored direction.
Smart Materials: The responsiveness of the molecule's fluorescence and conformation to metal ions could be harnessed to create "smart" materials. These materials could change their optical or physical properties in response to specific chemical stimuli, with applications in switchable devices and environmental monitoring. The development of new 8-aminoquinoline derivatives for improved, highly selective, and sensitive chemosensors continues to be an active field of research. nih.gov
Q & A
Q. What are the standard synthetic routes for 8-aminoquinoline-7-carboxylic acid, and how are intermediates characterized?
The compound is typically synthesized via palladium-catalyzed C-H functionalization using 8-aminoquinoline as a directing group. A common method involves β-arylation of carboxylic acid derivatives with aryl iodides, followed by auxiliary removal . Key intermediates are characterized using NMR (¹H/¹³C) to confirm regioselectivity and LC-MS to monitor reaction progress. For example, the quinoline backbone’s aromatic protons appear as distinct doublets in the 7.5–8.5 ppm range, while the carboxylic acid proton resonates near 12 ppm .
Q. How should researchers handle this compound safely in laboratory settings?
The compound is stable under inert conditions but decomposes at >145°C, releasing toxic gases (CO, NOₓ). Use nitrile gloves, fume hoods, and avoid contact with oxidizers. Store at 2–8°C in airtight containers to prevent degradation. Always consult updated SDS sheets for disposal protocols .
Q. What spectroscopic techniques are critical for structural validation of quinoline-carboxylic acid derivatives?
- NMR : Confirms substitution patterns (e.g., chlorine at C7 shifts adjacent protons downfield by ~0.3 ppm).
- FT-IR : Carboxylic acid O-H stretch appears as a broad peak at 2500–3300 cm⁻¹.
- X-ray crystallography : Resolves steric effects from substituents (e.g., ethyl/methyl groups at C3/C8) .
Advanced Research Questions
Q. How does the 8-aminoquinoline auxiliary enhance regioselectivity in C-H bond functionalization, and what are its limitations?
The 8-aminoquinoline group forms a stable 5-membered palladacycle intermediate, directing arylation to β-C(sp³) or γ-C(sp³) positions. However, diarylation of methyl groups requires stoichiometric Pd(OAc)₂ and elevated temperatures (110°C). A key limitation is the auxiliary’s removal: harsh conditions (e.g., HI/AcOH at 100°C) may degrade acid-sensitive functionalities .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in antimicrobial efficacy (e.g., IC₅₀ variations against Plasmodium spp.) arise from assay conditions (pH, serum concentration). Standardize testing using:
Q. How can computational modeling optimize the compound’s binding affinity for target enzymes?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with malarial dihydroorotate dehydrogenase (DHODH). Focus on:
Q. Why do certain this compound analogs exhibit hemolytic toxicity, and how is this mitigated?
Hemolysis in G6PD-deficient patients correlates with N-hydroxylated metabolites. Mitigation strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
